N,N-Dimethyltriisopropylsilylamine

Description

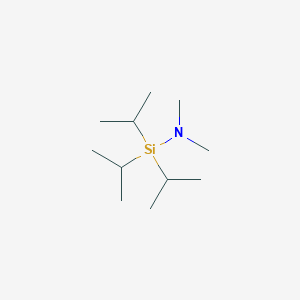

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-tri(propan-2-yl)silylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H27NSi/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-11H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDGLSXXPVKFUJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H27NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50399552 | |

| Record name | N,N-Dimethyltriisopropylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181231-66-3 | |

| Record name | N,N-Dimethyl-1,1,1-tris(1-methylethyl)silanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=181231-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyltriisopropylsilylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50399552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyltriisopropylsilylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of N,N-Dimethyltriisopropylsilylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltriisopropylsilylamine, a sterically hindered organosilicon compound, serves as a valuable reagent in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application as a silylating agent, and a summary of its spectral data. The information presented is intended to equip researchers, scientists, and drug development professionals with the essential knowledge for the effective utilization of this versatile chemical.

Chemical and Physical Properties

This compound, also known as (Dimethylamino)triisopropylsilane, is a colorless liquid with a characteristic ammonia-like odor.[1] It is recognized for its utility in a variety of chemical processes owing to its unique structural and reactive characteristics.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 181231-66-3 | [1][2][3] |

| Molecular Formula | C₁₁H₂₇NSi | [1][2] |

| Molecular Weight | 201.42 g/mol | [1][2] |

| Melting Point | 27-30 °C | [1] |

| Boiling Point | 76-78 °C at 8 mmHg | [1] |

| Density | 0.833 g/mL at 25 °C | [1] |

| Refractive Index (n20/D) | 1.451 | [1] |

| Flash Point | 67 °C | [1] |

| Solubility | Insoluble in water.[1] Good solubility in organic solvents.[4] | |

| Vapor Pressure | 0.0585 mmHg at 25°C | [1] |

Spectral Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show characteristic signals for the triisopropylsilyl and dimethylamino groups. The protons of the three isopropyl groups will likely appear as a complex multiplet or as a doublet and a septet. The six protons of the two methyl groups on the nitrogen atom are chemically equivalent and should give a single sharp peak.

¹³C NMR Spectroscopy

In the ¹³C NMR spectrum, distinct signals are expected for the carbons of the isopropyl groups (both methine and methyl carbons) and the methyl carbons of the dimethylamino group. The chemical shifts of these carbons are influenced by the neighboring silicon and nitrogen atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorptions corresponding to C-H stretching and bending vibrations of the alkyl groups. A key feature will be the Si-N stretching vibration. Based on analogous silylamines, this peak is expected in the fingerprint region. For instance, in N,N-dimethylmethanamine (trimethylamine), C-N vibrations are observed in the 1220-1020 cm⁻¹ range.[5]

Mass Spectrometry

Mass spectrometry of this compound would show the molecular ion peak (M⁺) corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of methyl and isopropyl groups, as well as cleavage of the Si-N bond. Predicted collision cross-section values for various adducts have been calculated.[6]

Chemical Reactivity and Applications

This compound is primarily utilized as a silylating agent, a reagent for introducing a triisopropylsilyl (TIPS) group into a molecule.[1] The bulky triisopropylsilyl group is an effective protecting group for various functional groups, particularly alcohols, due to its steric hindrance which provides stability under a range of reaction conditions.

Silylation of Alcohols

The silylation of alcohols involves the reaction of the hydroxyl group with this compound to form a triisopropylsilyl ether. This reaction protects the alcohol functionality, allowing for subsequent chemical transformations on other parts of the molecule. The dimethylamino group acts as a leaving group.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of silylamines involves the reaction of a silyl halide with an amine. For this compound, this would involve the reaction of triisopropylsilyl chloride with dimethylamine.

General Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of triisopropylsilyl chloride in a suitable anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or THF).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of dimethylamine (in a suitable solvent or as a condensed gas) to the stirred solution of triisopropylsilyl chloride. An excess of dimethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

The reaction progress can be monitored by techniques such as TLC or GC.

-

Upon completion, the reaction mixture will contain the product and dimethylammonium chloride precipitate.

-

Filter the mixture to remove the salt and wash the solid with the anhydrous solvent.

-

Combine the filtrate and washings, and remove the solvent under reduced pressure.

-

The crude product can be purified by distillation under reduced pressure to yield pure this compound.

Silylation of a Primary Alcohol using this compound

This protocol describes a general procedure for the protection of a primary alcohol.

Workflow for Alcohol Silylation:

Figure 1. General workflow for the silylation of an alcohol.

Detailed Methodology:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

To this solution, add this compound (1.1 to 1.5 equivalents).

-

Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the substrate.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

-

Transfer the mixture to a separatory funnel and perform an aqueous workup. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude silyl ether.

-

Purify the crude product by column chromatography on silica gel to afford the pure triisopropylsilyl-protected alcohol.

Safety and Handling

This compound is classified as an irritant.[1] It is advisable to handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment, including safety goggles, gloves, and a lab coat. In case of contact with eyes or skin, rinse immediately with plenty of water.[1]

Logical Relationships in Silylation

The choice of silylating agent and reaction conditions is critical for achieving the desired outcome in organic synthesis. The steric bulk of the silyl group and the reactivity of the silylating agent are key factors to consider.

Figure 2. Factors influencing the outcome of a silylation reaction.

Conclusion

This compound is a specialized silylating agent with applications in complex organic synthesis, particularly where a bulky and stable protecting group is required. Its physical and chemical properties, as outlined in this guide, provide a foundation for its effective use in the laboratory. The provided experimental protocols offer a starting point for the synthesis and application of this reagent. As with any chemical procedure, optimization may be necessary based on the specific substrate and desired outcome.

References

- 1. Cas 181231-66-3,(DIMETHYLAMINO)TRIISOPROPYLSILANE 96 | lookchem [lookchem.com]

- 2. Silane reagent 6 page [m.chemicalbook.com]

- 3. Category of chemicals: Silane reagent - chemBlink [chemblink.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to N,N-Dimethyltriisopropylsilylamine

CAS Number: 181231-66-3

This technical guide provides a comprehensive overview of N,N-Dimethyltriisopropylsilylamine, a versatile organosilicon compound. It is intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. This document covers the synthesis, properties, and key applications of this compound, with a particular focus on its role as a silylating agent for the introduction of the triisopropylsilyl (TIPS) protecting group, a critical component in modern organic synthesis.

Chemical Properties and Specifications

This compound is a sterically hindered aminosilane that serves as an effective reagent for the introduction of the triisopropylsilyl (TIPS) protecting group. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 181231-66-3 |

| Molecular Formula | C₁₁H₂₇NSi |

| Molecular Weight | 201.43 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 76-78 °C @ 8 mmHg |

| Density | 0.833 g/mL at 25 °C |

Synthesis

A general and reliable method for the synthesis of this compound involves the reaction of triisopropylsilyl chloride with dimethylamine. This nucleophilic substitution reaction typically proceeds in an inert solvent and in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Synthesis of this compound

Materials:

-

Triisopropylsilyl chloride

-

Dimethylamine (in a suitable solvent like THF or as a condensed gas)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Triethylamine or other suitable base

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to an inert gas line is charged with a solution of dimethylamine in anhydrous diethyl ether.

-

The solution is cooled to 0 °C in an ice bath.

-

Triisopropylsilyl chloride, dissolved in anhydrous diethyl ether, is added dropwise to the stirred dimethylamine solution via the dropping funnel.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for several hours to ensure the reaction goes to completion.

-

The reaction mixture is cooled to room temperature, and the resulting ammonium salt precipitate is removed by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude this compound is then purified by fractional distillation under reduced pressure to yield the final product.

Applications in Drug Development and Organic Synthesis

The primary application of this compound is as a highly effective silylating agent. The triisopropylsilyl (TIPS) group it introduces is a robust protecting group for various functional groups, most notably alcohols. The steric bulk of the three isopropyl groups provides significant stability to the resulting silyl ether, making it resistant to a wide range of reaction conditions.

Protection of Alcohols

In the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs), it is often necessary to selectively protect hydroxyl groups to prevent unwanted side reactions. The TIPS group is particularly valuable due to its high stability under both acidic and basic conditions, while still being removable under specific conditions, typically with a fluoride source like tetrabutylammonium fluoride (TBAF).

Role in Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is a cornerstone of modern drug discovery, enabling the rapid and efficient assembly of peptides. During SPPS, the side chains of amino acids must be protected to ensure the correct peptide sequence is formed. While this compound is not directly used in the main SPPS workflow, the related compound, triisopropylsilane (TIS), is a critical reagent in the final cleavage step. TIS acts as a cation scavenger, preventing the reactive carbocations generated during the acidic cleavage of other protecting groups from causing undesired modifications to sensitive amino acid residues like tryptophan and methionine. The use of a bulky silyl protecting group like TIPS, introduced by this compound, can be advantageous for certain synthetic strategies requiring orthogonal protection schemes.

Experimental Protocol: General Procedure for TIPS Protection of a Primary Alcohol

Materials:

-

Primary alcohol substrate

-

This compound

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Procedure:

-

The primary alcohol is dissolved in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.

-

This compound (typically 1.1 to 1.5 equivalents) is added to the solution via syringe.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure TIPS-protected alcohol.

An In-depth Technical Guide to N,N-Dimethyltriisopropylsilylamine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N,N-Dimethyltriisopropylsilylamine is a sterically hindered organosilicon compound widely utilized in organic synthesis. Its primary application is as a silylating agent for the protection of sensitive functional groups, particularly alcohols. The bulky triisopropylsilyl (TIPS) group provides significant steric shielding, rendering the resulting silyl ether stable to a wide range of reaction conditions, yet cleavable under specific protocols. This document provides a comprehensive overview of its chemical properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Core Chemical Properties

This compound is characterized by its unique structure, which combines a reactive dimethylamino group with a sterically demanding triisopropylsilyl moiety. This combination dictates its utility as a highly effective and selective silylating agent.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₇NSi | [1][2] |

| Molecular Weight | 201.42 g/mol | [1][2] |

| CAS Number | 181231-66-3 | [1][2] |

| Monoisotopic Mass | 201.19127 Da | [3] |

| Appearance | Liquid (presumed) | General Chemical Knowledge |

| InChI Key | RDGLSXXPVKFUJI-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

The synthesis of N,N-dialkylaminosilanes is typically achieved through the reaction of the corresponding chlorosilane with a secondary amine.

General Synthesis Protocol:

A common synthetic route involves the reaction of triisopropylsilyl chloride with dimethylamine. The reaction is typically performed in an inert solvent, and a base may be used to scavenge the hydrochloric acid byproduct, or an excess of dimethylamine can serve the same purpose.

-

Reactants: Triisopropylsilyl chloride, Dimethylamine.

-

Solvent: Aprotic solvents such as dichloromethane, diethyl ether, or tetrahydrofuran.

-

Procedure: Dimethylamine is added to a solution of triisopropylsilyl chloride in an inert solvent under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred, often at reduced temperatures to control the exothermic reaction. After completion, the resulting dimethylammonium chloride salt is removed by filtration. The solvent is then removed from the filtrate under reduced pressure to yield the crude product, which can be further purified by distillation.

Applications in Organic Synthesis

The primary role of this compound is the protection of alcohols through silylation. The dimethylamino group acts as a leaving group upon reaction with the alcohol's hydroxyl proton, forming the volatile and non-nucleophilic dimethylamine.

Key Applications:

-

Protection of Alcohols: It is a reagent of choice for introducing the triisopropylsilyl (TIPS) protecting group, which is known for its high steric bulk and stability. This is crucial in multi-step syntheses where selective protection and deprotection are required.

-

Base in Silylation Reactions: The dimethylamino moiety allows the compound to act as both the silylating agent and the base, simplifying reaction setups by eliminating the need for an additional non-nucleophilic base.

-

High Selectivity: Due to its significant steric hindrance, it can selectively silylate less hindered primary alcohols in the presence of more hindered secondary or tertiary alcohols.

Experimental Workflow and Signaling Pathways

The diagram below illustrates the logical workflow for the protection of a primary alcohol using this compound. The process is a straightforward nucleophilic substitution at the silicon center.

Caption: General workflow for the silylation of an alcohol.

Safety and Handling

As with many reactive organosilicon compounds and amines, this compound requires careful handling.

Hazard Summary:

-

Corrosivity: Amines can be corrosive and cause severe skin burns and eye damage[4][5].

-

Toxicity: May be toxic if swallowed[4].

-

Flammability: Many related low-molecular-weight aminosilanes are flammable liquids[6][7].

-

Moisture Sensitivity: Reacts with water and moisture in the air, potentially liberating dimethylamine[7].

Handling Protocols:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection[4][5].

-

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of vapors[6].

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents and acids[6][8].

-

Fire Safety: Keep away from heat, sparks, and open flames. Use explosion-proof equipment. Suitable extinguishing media include dry chemical, foam, or carbon dioxide[6][8].

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local and national regulations[5].

References

- 1. This compound/CAS:181231-66-3-HXCHEM [hxchem.net]

- 2. scbt.com [scbt.com]

- 3. PubChemLite - this compound (C11H27NSi) [pubchemlite.lcsb.uni.lu]

- 4. tcichemicals.com [tcichemicals.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.ca [fishersci.ca]

- 7. gelest.com [gelest.com]

- 8. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Safety and Handling of N,N-Dimethyltriisopropylsilylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety protocols and handling procedures for N,N-Dimethyltriisopropylsilylamine (CAS No. 181231-66-3). The information is intended to support the safe and effective use of this reagent in a laboratory setting. Due to the limited availability of a complete safety dataset for this specific compound, this guide incorporates data from available safety data sheets for structurally similar silylamines, alongside the known properties of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature with a potent, ammonia-like odor. It is crucial to handle this compound with appropriate engineering controls to mitigate exposure to its vapors.[1] Key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 181231-66-3 | [1][2][3][4] |

| Molecular Formula | C₁₁H₂₇NSi | [1][2][3] |

| Molecular Weight | 201.42 g/mol | [1][2][3] |

| Appearance | Solid | [1][5] |

| Odor | Strong, ammonia-like | [1] |

| Melting Point | 27-30 °C (80.6-86 °F) | [1][4][5] |

| Boiling Point | 76-78 °C (169-172 °F) at 8 mmHg | [1][4][5] |

| Density | 0.833 g/mL at 25 °C (77 °F) | [1][4][5] |

| Flash Point | 67 °C (153 °F) | [1][4][5] |

| Water Solubility | Insoluble; reacts rapidly with water | [1][5] |

| Refractive Index | n20/D 1.451 | [1][4][5] |

Hazard Identification and Classification

This compound is classified as an irritant.[1][4] Contact with the skin, eyes, and respiratory tract can cause irritation. As with many silylating agents, its reactivity with water and protic solvents is a primary hazard. This reaction can be vigorous and may release flammable or toxic byproducts.

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Hazard and Risk Phrases:

-

Risk Statements: R 36/37/38 (Irritating to eyes, respiratory system and skin)[1][4]

-

Safety Statements: S 26-36 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable protective clothing.)[1][4]

Personal Protective Equipment (PPE)

Due to the irritant nature of this compound and its reactivity, a comprehensive approach to personal protective equipment is mandatory. The following PPE should be worn at all times when handling this compound:

| PPE Category | Minimum Requirement | Rationale |

| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and vapors that can cause serious eye irritation. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant lab coat, and closed-toe shoes. | Prevents skin contact which can cause irritation. |

| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used, especially when handling outside of a certified chemical fume hood. | Mitigates the risk of respiratory tract irritation from inhaling vapors. |

Safe Handling and Storage

Proper handling and storage procedures are critical to minimize the risks associated with this compound.

Handling:

-

Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.

-

Avoid all contact with skin, eyes, and clothing.

-

Prevent the inhalation of vapor or dust.

-

Keep away from sources of ignition as the compound is flammable.

-

Ground all equipment when transferring the material to prevent static discharge.

-

Avoid contact with water and other protic solvents, as it reacts rapidly.

Storage:

-

Store in a tightly sealed, original container in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as oxidizing agents, acids, and moisture.

-

The storage area should be designated for flammable and moisture-sensitive chemicals.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is essential.

Spill Response:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use water.

-

Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, acetone) followed by soap and water, ensuring all cleaning materials are also disposed of as hazardous waste.

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Fire Fighting Measures:

-

Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. Do not use water.

-

Specific Hazards: The compound is flammable and may produce toxic fumes of nitrogen oxides and silicon oxides upon combustion. Vapors may travel to a source of ignition and flash back.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Experimental Protocol: Silylation of a Primary Alcohol

The following is a general protocol for the silylation of a primary alcohol using this compound. This procedure should be adapted based on the specific substrate and reaction scale.

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous dichloromethane (DCM)

-

Anhydrous N,N-Diisopropylethylamine (DIPEA)

-

Magnetic stirrer and stir bar

-

Round-bottom flask with a septum

-

Nitrogen or Argon gas supply

-

Syringes and needles

Procedure:

-

Preparation: Under an inert atmosphere (Nitrogen or Argon), add the primary alcohol (1.0 equivalent) to a dry round-bottom flask equipped with a magnetic stir bar.

-

Dissolution: Add anhydrous DCM to dissolve the alcohol.

-

Addition of Base: Add DIPEA (1.2 equivalents) to the solution via syringe.

-

Addition of Silylating Agent: Slowly add this compound (1.1 equivalents) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 1-4 hours.

-

Work-up:

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).

Visualizations

Logical Workflow for Safe Handling of this compound

References

- 1. Cas 181231-66-3,(DIMETHYLAMINO)TRIISOPROPYLSILANE 96 | lookchem [lookchem.com]

- 2. americanchemistry.com [americanchemistry.com]

- 3. This compound/CAS:181231-66-3-HXCHEM [hxchem.net]

- 4. (DIMETHYLAMINO)TRIISOPROPYLSILANE 96 | 181231-66-3 [chemicalbook.com]

- 5. N,N-二甲基三异丙基硅烷胺 CAS#: 181231-66-3 [m.chemicalbook.com]

N,N-Dimethyltriisopropylsilylamine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of N,N-Dimethyltriisopropylsilylamine in organic solvents. Due to the limited availability of specific experimental solubility data for this compound in publicly accessible literature, this guide establishes a framework for understanding its likely solubility profile based on the physicochemical properties of analogous compounds and general principles of solubility. Furthermore, it details robust experimental protocols for researchers to determine its solubility in various organic solvents.

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to predicting its solubility. While experimental data for this compound is scarce, its basic molecular properties are known.

| Property | Value |

| Molecular Formula | C₁₁H₂₇NSi |

| Molecular Weight | 201.43 g/mol |

To infer the potential solubility behavior of this compound, it is useful to compare its structure with those of similar, well-characterized silylamines and analogous amines. The triisopropylsilyl group is sterically bulky and nonpolar, which will significantly influence its interactions with solvents.

Table of Analogous Compound Properties:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| N,N-Dimethyltrimethylsilylamine | C₅H₁₅NSi | 117.26 | 84 | 0.732 |

| N,N-Dimethylisopropylamine | C₅H₁₃N | 87.16 | 65.5 | 0.715 |

Based on these analogs, this compound is expected to be a liquid at room temperature with a relatively low density. The large, nonpolar triisopropylsilyl group will likely render it highly soluble in nonpolar and weakly polar organic solvents.

Predicted Solubility Profile

The principle of "like dissolves like" is the cornerstone for predicting solubility. The large alkyl groups of the triisopropylsilyl moiety suggest that this compound is a nonpolar compound. Therefore, it is predicted to be readily soluble in a range of common organic solvents.

Predicted Solubility:

-

High Solubility: Expected in nonpolar aliphatic and aromatic hydrocarbons (e.g., hexane, heptane, toluene, benzene), and chlorinated solvents (e.g., dichloromethane, chloroform).

-

Good to Moderate Solubility: Expected in ethers (e.g., diethyl ether, tetrahydrofuran) and esters (e.g., ethyl acetate).

-

Low to Negligible Solubility: Expected in polar protic solvents (e.g., water, methanol, ethanol) and highly polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide).

The following diagram illustrates the logical relationship between solvent polarity and the expected solubility of this compound.

Caption: Predicted solubility of this compound based on solvent polarity.

Experimental Protocols for Solubility Determination

For precise quantification of solubility, a systematic experimental approach is necessary. The following protocols outline standard methods for determining the solubility of a liquid amine in organic solvents.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of organic solvents of varying polarities

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer

-

Pipettes

Procedure:

-

Add 1 mL of the selected organic solvent to a clean, dry test tube.

-

Add a small, measured amount (e.g., 10 µL) of this compound to the solvent.

-

Vortex the mixture vigorously for 30 seconds.

-

Visually inspect the solution for any signs of insolubility, such as cloudiness, phase separation, or the presence of undissolved droplets.

-

If the amine dissolves completely, continue adding aliquots (e.g., 10 µL at a time), vortexing after each addition, until saturation is reached or a significant volume has been added.

-

Record the observations for each solvent.

Quantitative Solubility Determination by Gravimetric Analysis

This method provides a precise measurement of solubility in terms of mass per volume of solvent.

Materials:

-

This compound

-

Selected organic solvent

-

Saturated solution preparation vessel (e.g., screw-cap vial)

-

Analytical balance

-

Constant temperature bath or shaker

-

Syringe filters (chemically compatible with the solvent and solute)

-

Pre-weighed evaporation dishes

Procedure:

-

Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a screw-cap vial.

-

Seal the vial and place it in a constant temperature bath or shaker. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Allow the solution to stand undisturbed at a constant temperature for at least 12 hours to allow any undissolved material to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a compatible filter to remove any suspended particles.

-

Transfer the filtered aliquot to a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of inert gas or in a vacuum oven at a temperature below the boiling point of the amine.

-

Once the solvent is completely removed, weigh the evaporation dish containing the residual this compound.

-

Calculate the solubility as the mass of the dissolved amine per volume of the solvent (e.g., in g/L or mg/mL).

The following diagram outlines the experimental workflow for quantitative solubility determination.

Caption: Workflow for quantitative solubility determination by gravimetric analysis.

Conclusion

Spectroscopic Analysis of N,N-Dimethyltriisopropylsilylamine: A Technical Guide

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for N,N-Dimethyltrimethylsilylamine. Detailed experimental protocols and a generalized workflow for spectroscopic analysis are also presented.

Data Presentation

The following tables summarize the key spectroscopic data for N,N-Dimethyltrimethylsilylamine.

Table 1: ¹H NMR Spectroscopic Data for N,N-Dimethyltrimethylsilylamine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.4 | Singlet | 6H | N(CH₃)₂ |

| ~0.1 | Singlet | 9H | Si(CH₃)₃ |

Table 2: ¹³C NMR Spectroscopic Data for N,N-Dimethyltrimethylsilylamine

| Chemical Shift (δ) ppm | Assignment |

| ~40.0 | N(CH₃)₂ |

| ~2.0 | Si(CH₃)₃ |

Table 3: IR Spectroscopic Data for N,N-Dimethyltrimethylsilylamine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2800 | Strong | C-H stretch (aliphatic) |

| 1465 | Medium | C-H bend (methyl) |

| 1250 | Strong | Si-C stretch |

| 950-900 | Strong | Si-N stretch |

| 840 | Strong | Si-C bend |

Table 4: Mass Spectrometry Data for N,N-Dimethyltrimethylsilylamine

| m/z | Relative Intensity | Assignment |

| 117 | Moderate | [M]⁺ (Molecular Ion) |

| 102 | High | [M-CH₃]⁺ |

| 73 | High | [Si(CH₃)₃]⁺ |

| 58 | Base Peak | [CH₂=N(CH₃)₂]⁺ |

| 44 | Moderate | [HN(CH₃)₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of the analyte is prepared by dissolving approximately 10-20 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆). A small amount of a reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration. The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used for data acquisition.

-

¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans is typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

2. Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample like N,N-Dimethyltrimethylsilylamine, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the infrared spectrum is acquired. The data is typically collected over a range of 4000 to 400 cm⁻¹. The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber.

3. Mass Spectrometry (MS)

-

Sample Introduction: For a volatile liquid, the sample can be introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for the analysis of small, volatile molecules. In EI, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: An electron multiplier or other suitable detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion intensity versus m/z.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound.

An In-depth Technical Guide to the Silylation Mechanism of N,N-Dimethyltriisopropylsilylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the mechanism of action of N,N-Dimethyltriisopropylsilylamine as a silylating agent for the protection of hydroxyl groups. Due to the limited specific literature on this particular reagent, this document combines established principles of silylation chemistry with a proposed mechanism, alongside practical experimental guidance based on analogous and widely used methodologies for introducing the triisopropylsilyl (TIPS) protecting group.

Introduction to Silylation and the Triisopropylsilyl (TIPS) Protecting Group

Silylation is a fundamental chemical transformation in organic synthesis, primarily utilized for the temporary protection of reactive functional groups, most notably alcohols.[1][2] The introduction of a silyl group, such as the triisopropylsilyl (TIPS) group, converts the polar and reactive hydroxyl moiety into a less reactive and more sterically hindered silyl ether. This protection strategy is crucial for preventing undesirable side reactions during multi-step synthetic sequences.[2][3]

The triisopropylsilyl (TIPS) group is renowned for its significant steric bulk, which imparts a high degree of stability to the resulting silyl ether under a wide range of reaction conditions, including those that are basic or mildly acidic.[2][3] This robustness, combined with its selective removal under specific conditions (typically using fluoride ion sources), makes the TIPS group an invaluable tool in the synthesis of complex molecules.[2]

Proposed Mechanism of Action for this compound in Silylation

The overall transformation can be summarized as follows:

R-OH + (i-Pr)₃Si-NMe₂ → R-O-Si(i-Pr)₃ + HNMe₂

The proposed step-by-step mechanism is as follows:

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol (nucleophile) attacks the electrophilic silicon atom of this compound. This forms a pentacoordinate silicon intermediate. The significant steric hindrance from the three isopropyl groups on the silicon atom likely influences the rate of this step.

-

Proton Transfer: Concurrently or subsequently, the proton from the hydroxyl group is transferred to the nitrogen atom of the dimethylamino group. This can occur either intramolecularly within the transition state or be facilitated by a second molecule of the alcohol or the silylamine acting as a base.

-

Leaving Group Departure: The protonated dimethylamino group (now dimethylamine) departs, leading to the formation of the stable triisopropylsilyl ether and dimethylamine as a byproduct.

This proposed mechanism is visualized in the following diagram:

Caption: Proposed mechanism for the silylation of an alcohol with this compound.

Quantitative Data: Reactivity and Selectivity

Due to the absence of specific quantitative data for this compound in the literature, the following table summarizes the generally observed reactivity trends for the silylation of different alcohol types with bulky silylating agents like those that introduce a TIPS group. The steric hindrance of both the alcohol substrate and the silylating agent are the primary factors governing the reaction rate and yield.

| Substrate (Alcohol) | Relative Reactivity | Typical Reaction Conditions | Expected Yield | Notes |

| Primary (R-CH₂OH) | High | Room temperature to mild heating | Excellent | Silylation is generally fast and high-yielding due to minimal steric hindrance around the hydroxyl group. |

| Secondary (R₂CHOH) | Moderate | Elevated temperatures, longer reaction times | Good to Excellent | The increased steric bulk around the hydroxyl group slows down the reaction. Forcing conditions may be required. |

| Tertiary (R₃COH) | Low to Very Low | Harsh conditions, prolonged reaction times, often with a catalyst | Poor to Moderate | Silylation of tertiary alcohols with bulky silylating agents is often challenging and may not proceed to completion. |

| Phenols (Ar-OH) | Moderate to High | Generally reactive, but can be influenced by electronic effects of ring substituents | Good to Excellent | The acidity of the phenolic proton can facilitate the reaction. |

Experimental Protocols

As a practical guide for researchers, the following section details a representative experimental protocol for the introduction of a TIPS protecting group using the widely adopted method of triisopropylsilyl chloride with an amine base (imidazole). This protocol can be adapted as a starting point for investigations with this compound, with the understanding that optimization of reaction conditions may be necessary.

4.1. General Workflow for Silylation of a Primary Alcohol

The following diagram illustrates a typical experimental workflow for the silylation of an alcohol.

Caption: General experimental workflow for the silylation of an alcohol.

4.2. Detailed Experimental Protocol: Silylation of Benzyl Alcohol with Triisopropylsilyl Chloride and Imidazole

This protocol describes the silylation of a primary alcohol, benzyl alcohol, to form benzyl triisopropylsilyl ether.

Materials:

-

Benzyl alcohol (1.0 eq)

-

Triisopropylsilyl chloride (TIPS-Cl) (1.1 - 1.5 eq)

-

Imidazole (2.0 - 2.5 eq)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the alcohol (e.g., benzyl alcohol, 1.0 mmol, 108 mg) and imidazole (2.2 mmol, 150 mg).

-

Solvent Addition: Add anhydrous solvent (e.g., DCM, 5 mL) and stir the mixture until the imidazole has dissolved.

-

Addition of Silylating Agent: Slowly add triisopropylsilyl chloride (1.2 mmol, 232 mg, 0.26 mL) to the stirred solution at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within a few hours at room temperature for primary alcohols.

-

Workup: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).

-

Washing: Wash the combined organic layers with brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure silyl ether.

-

Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Note: For secondary or more hindered alcohols, longer reaction times, elevated temperatures, or the use of a more polar solvent like DMF may be necessary to achieve a good yield.

Conclusion

This compound represents a potentially useful reagent for the introduction of the sterically demanding and robust TIPS protecting group. While specific mechanistic and quantitative data are scarce, a plausible mechanism involving nucleophilic attack of the alcohol at the silicon center can be proposed. The reactivity of this silylamine is expected to be highly dependent on the steric environment of the substrate. The provided experimental protocol for the analogous silylation using triisopropylsilyl chloride offers a valuable starting point for researchers interested in exploring the synthetic utility of this compound. Further research into the specific reactivity, selectivity, and catalytic activation of this and related bulky silylamines would be a valuable contribution to the field of organic synthesis.

References

Methodological & Application

Application Notes and Protocols for N,N-Dimethyltriisopropylsilylamine as a Silylating Agent

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethyltriisopropylsilylamine is a versatile silylating agent employed for the protection of various functional groups, including alcohols, phenols, amines, and carboxylic acids. The introduction of the triisopropylsilyl (TIPS) group offers significant steric bulk, providing robust protection that is stable under a wide range of reaction conditions, yet can be selectively removed when necessary. This attribute is particularly valuable in multi-step organic synthesis, especially in the context of drug development and natural product synthesis where mild and selective protection-deprotection strategies are paramount. The use of an amine-based silylating agent like this compound offers the advantage of forming a volatile dimethylamine byproduct, which can be easily removed from the reaction mixture.

Chemical Properties

| Property | Value |

| Chemical Formula | C₁₁H₂₇NSi |

| Molecular Weight | 201.43 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Approximately 195-197 °C |

| Density | Approximately 0.81 g/mL |

Applications in Organic Synthesis

The triisopropylsilyl (TIPS) group is known for its high steric hindrance, which imparts several advantageous properties:

-

Selective Protection: It allows for the selective silylation of less sterically hindered hydroxyl or amino groups.

-

Stability: TIPS ethers and amines are generally stable to a variety of reaction conditions, including mildly acidic and basic environments, as well as some organometallic reagents.

-

Cleavage: The TIPS group can be removed under specific conditions, typically using fluoride ion sources such as tetrabutylammonium fluoride (TBAF), or strong acidic conditions.

These characteristics make this compound a valuable reagent in complex synthetic pathways where orthogonality of protecting groups is crucial.

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the silylating agent and the silylated products.

-

Anhydrous solvents should be used.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

Protocol 1: Silylation of Primary Alcohols

This protocol describes a general procedure for the protection of primary alcohols using this compound.

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous N,N-dimethylformamide (DMF)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of the primary alcohol (1.0 equiv.) in anhydrous DMF (0.5 M), add this compound (1.2 equiv.).

-

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired triisopropylsilyl ether.

Quantitative Data for Silylation of Primary Alcohols:

| Entry | Substrate | Time (h) | Yield (%) |

| 1 | Benzyl alcohol | 2 | 95 |

| 2 | 1-Hexanol | 3 | 92 |

| 3 | 3-Phenyl-1-propanol | 2.5 | 94 |

| 4 | Ethylene glycol | 4 | 88 (bis-silylated) |

Protocol 2: Silylation of Secondary Alcohols

This protocol provides a method for the silylation of more sterically hindered secondary alcohols.

Materials:

-

Secondary alcohol

-

This compound

-

Anhydrous acetonitrile (MeCN) or Dichloromethane (DCM)

-

A mild catalyst such as imidazole or 1,8-Diazabicycloundec-7-ene (DBU) (optional, for hindered alcohols)

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the secondary alcohol (1.0 equiv.) in anhydrous acetonitrile or dichloromethane (0.5 M).

-

Add this compound (1.5 equiv.). For particularly hindered substrates, a catalytic amount of imidazole or DBU (0.1 equiv.) can be added.

-

Stir the reaction at room temperature or heat to 40-60 °C if necessary. Monitor the reaction by TLC. Reaction times can vary from 6 to 24 hours.

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the product by flash column chromatography.

Quantitative Data for Silylation of Secondary Alcohols:

| Entry | Substrate | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Octanol | 25 | 8 | 88 |

| 2 | Cyclohexanol | 25 | 10 | 90 |

| 3 | 1-Phenylethanol | 40 | 12 | 85 |

| 4 | Menthol | 60 | 24 | 75 |

Protocol 3: Silylation of Phenols

This protocol outlines the procedure for the protection of phenolic hydroxyl groups.

Materials:

-

Phenol

-

This compound

-

Anhydrous pyridine or DMF

-

Diethyl ether or Ethyl acetate

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve the phenol (1.0 equiv.) in anhydrous pyridine or DMF (0.5 M).

-

Add this compound (1.2 equiv.) and stir at room temperature. The reaction is typically complete within 1-4 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with diethyl ether or ethyl acetate.

-

Wash the organic layer with 1 M HCl (to remove pyridine), followed by saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent in vacuo.

-

Purify by column chromatography if necessary.

Quantitative Data for Silylation of Phenols:

| Entry | Substrate | Time (h) | Yield (%) |

| 1 | Phenol | 1 | 96 |

| 2 | 4-Methoxyphenol | 1.5 | 94 |

| 3 | 2-Naphthol | 2 | 91 |

| 4 | 4-Bromophenol | 1 | 97 |

Protocol 4: Silylation of Primary and Secondary Amines

This protocol describes the silylation of primary and secondary amines.

Materials:

-

Amine (primary or secondary)

-

This compound

-

Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Pentane or Hexane

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve the amine (1.0 equiv.) in anhydrous THF or DCM (0.5 M).

-

Add this compound (1.1 equiv. for primary amines, 2.2 equiv. for bis-silylation if desired; 1.1 equiv. for secondary amines).

-

Stir the reaction at room temperature. The reaction time can range from 2 to 12 hours.

-

Monitor the reaction by GC or ¹H NMR of an aliquot.

-

Upon completion, remove the solvent and the volatile dimethylamine byproduct under reduced pressure.

-

The crude N-silylated amine can often be used directly in the next step. If purification is required, it can be achieved by distillation or chromatography on deactivated silica gel.

Quantitative Data for Silylation of Amines:

| Entry | Substrate | Product | Time (h) | Yield (%) |

| 1 | Aniline | N-(Triisopropylsilyl)aniline | 4 | 93 |

| 2 | Benzylamine | N-(Triisopropylsilyl)benzylamine | 3 | 95 |

| 3 | Dibenzylamine | N,N-Dibenzyl(triisopropylsilyl)amine | 12 | 85 |

| 4 | Pyrrolidine | 1-(Triisopropylsilyl)pyrrolidine | 6 | 90 |

Protocol 5: Silylation of Carboxylic Acids

This protocol details the conversion of carboxylic acids to their corresponding silyl esters.

Materials:

-

Carboxylic acid

-

This compound

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

-

To a solution of the carboxylic acid (1.0 equiv.) in anhydrous DCM or THF (0.5 M), add this compound (1.1 equiv.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the formation of the silyl ester by TLC or ¹H NMR.

-

The resulting silyl ester is often used in situ for subsequent reactions.

-

If isolation is required, the solvent and volatile byproducts can be removed under vacuum. Purification can be performed by distillation or chromatography on silica gel, though silyl esters are sensitive to hydrolysis.

Quantitative Data for Silylation of Carboxylic Acids:

| Entry | Substrate | Time (h) | Conversion (%) |

| 1 | Benzoic acid | 1 | >98 |

| 2 | Hexanoic acid | 1.5 | >98 |

| 3 | Phenylacetic acid | 1 | >98 |

| 4 | Cinnamic acid | 2 | >95 |

Note: Yields for silyl esters are often reported as conversion due to their reactivity and are typically used directly in the next synthetic step.

Mandatory Visualizations

Caption: General Reaction Mechanism for Silylation.

Caption: Typical Experimental Workflow for Silylation.

Caption: Logical Relationships in Silylation Reactions.

Applications of Triisopropylsilane (TIS) in Peptide Synthesis: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triisopropylsilane (TIS) is a crucial reagent in modern solid-phase peptide synthesis (SPPS), primarily employed as a cation scavenger during the final cleavage of the peptide from the resin and the simultaneous removal of side-chain protecting groups. Its bulky triisopropyl groups make it a highly effective reducing agent for capturing reactive cationic species generated in the acidic cleavage cocktail, thereby preventing unwanted side reactions and ensuring the integrity of the synthesized peptide. This document provides detailed application notes and protocols for the use of TIS in peptide synthesis.

Core Applications of Triisopropylsilane (TIS)

The principal role of TIS is to act as a cation scavenger, particularly in trifluoroacetic acid (TFA) cleavage mixtures.[1][2] During the acidic cleavage of protecting groups like trityl (Trt) and tert-butyl (tBu), stable carbocations are formed.[1] These electrophilic species can reattach to electron-rich amino acid side chains, such as those of tryptophan, methionine, and tyrosine, leading to undesired modifications of the final peptide. TIS effectively quenches these cations by hydride donation in an irreversible reaction, thus preventing side reactions.[1]

Recent studies have also highlighted a more active role for TIS beyond simple scavenging. It can act as a reducing agent to facilitate the removal of certain S-protecting groups from cysteine residues, such as acetamidomethyl (Acm), 4-methoxybenzyl (Mob), and tert-butyl (But), in the presence of TFA.[1][3] This dual functionality makes TIS a versatile component of cleavage cocktails, though its use requires careful consideration to avoid unintended deprotection.

Experimental Protocols

Protocol 1: Standard TFA Cleavage Cocktail with TIS

This protocol is suitable for the final cleavage of peptides from most acid-labile resins (e.g., Wang, Rink Amide) and the removal of common acid-labile side-chain protecting groups.

Materials:

-

Peptide-bound resin

-

Trifluoroacetic acid (TFA), reagent grade (99.5%)

-

Triisopropylsilane (TIS)

-

Water (H₂O), deionized

-

Dichloromethane (DCM)

-

Cold diethyl ether

-

Centrifuge tubes

-

Shaker or rocker

Procedure:

-

Wash the peptide-bound resin (100 mg) with DCM (3 x 5 mL) to remove any residual solvents from synthesis.

-

Dry the resin under a stream of nitrogen or in a vacuum desiccator.

-

Prepare the cleavage cocktail. A commonly used mixture is TFA/TIS/H₂O (95:2.5:2.5, v/v/v) .[2] For a 10 mL total volume, this corresponds to 9.5 mL of TFA, 0.25 mL of TIS, and 0.25 mL of H₂O.

-

Add the cleavage cocktail to the resin in a suitable reaction vessel.

-

Gently agitate the mixture at room temperature for 2-4 hours. The exact time may vary depending on the peptide sequence and protecting groups.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small volume of fresh cleavage cocktail or neat TFA and combine the filtrates.

-

Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.

-

Centrifuge the mixture to pellet the precipitated peptide.

-

Decant the ether and wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and dissolved protecting group byproducts.

-

Dry the crude peptide pellet under vacuum.

-

The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Selective Cysteine Deprotection with TIS

This protocol is designed for the targeted removal of specific S-protecting groups from cysteine residues post-synthesis.

Materials:

-

Purified peptide with S-protected cysteine(s)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Incubator or water bath

Procedure:

-

Dissolve the purified peptide in a TFA/TIS (98:2, v/v) solution.

-

Monitor the reaction progress by HPLC to determine the optimal reaction time for complete deprotection while minimizing side reactions.

-

Once the reaction is complete, remove the TFA and TIS under a stream of nitrogen or by lyophilization.

-

The deprotected peptide can be further purified if necessary.

Quantitative Data Summary

The effectiveness of TIS in various applications can be quantified by parameters such as peptide yield, purity, and the extent of side-product formation.

| Application | Key Parameters | Typical Values/Observations | Citations |

| Standard Peptide Cleavage | Crude Peptide Yield | >70% (sequence dependent) | [4][5] |

| Final Peptide Purity (post-HPLC) | >95% | [4] | |

| Prevention of Tryptophan Alkylation | Significantly reduced or eliminated | [2] | |

| Cysteine Deprotection (Acm) | Conversion of S-Acm to S-H (TFA/TIS, 12h, 37°C) | ~35% | [1] |

| Disulfide Formation (TFA/TIS, 12h, 37°C) | ~35% | [1] |

Visualizing Workflows and Mechanisms

Standard Peptide Cleavage Workflow

Caption: Workflow for standard solid-phase peptide synthesis cleavage using a TIS-containing cocktail.

Mechanism of Cation Scavenging by TIS

Caption: TIS prevents peptide side-chain alkylation by scavenging reactive carbocations.

Potential Side Reactions and Considerations

While TIS is highly effective, its use is not without potential complications.

-

Reduction of Protecting Groups: As mentioned, TIS can reduce certain protecting groups, particularly on cysteine.[1][3] If the retention of these groups is desired, alternative scavengers or modified cleavage conditions should be considered.

-

S-Alkylation of Cysteine: In some cases, fragmentation of linkers from Wang or Rink Amide resins can generate reactive species that lead to S-alkylation of cysteine residues. TIS alone may not be sufficient to suppress this side reaction.[6]

-

Over-reduction: The strong reducing nature of TIS can potentially lead to the reduction of other functional groups in sensitive peptides, although this is less common with standard protecting groups.

Conclusion

Triisopropylsilane is an indispensable tool in peptide synthesis, primarily for its role as a highly efficient cation scavenger during final cleavage. Its ability to prevent unwanted side reactions significantly improves the yield and purity of crude peptides. However, researchers must be aware of its reductive capabilities, particularly concerning cysteine-protecting groups, and tailor their cleavage strategies accordingly. The protocols and data presented here provide a solid foundation for the effective application of TIS in the synthesis of a wide range of peptides.

References

Application Notes and Protocols for the Derivatization of Alcohols with N,N-Dimethyltriisopropylsilylamine for GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, many compounds of interest, including alcohols, are often non-volatile or exhibit poor chromatographic behavior due to their polar hydroxyl groups. Chemical derivatization is a crucial sample preparation step that converts these polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby improving their GC-MS analysis.[1][2][3]

This document provides detailed application notes and protocols for the use of N,N-Dimethyltriisopropylsilylamine for the derivatization of alcohols. The triisopropylsilyl (TIPS) group is a bulky silylating agent that offers significant advantages in terms of derivative stability.[4][5] The resulting triisopropylsilyl ethers are significantly more resistant to hydrolysis than smaller silyl ethers like trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) derivatives, making them ideal for complex sample matrices and multi-step sample preparation procedures.[4]

Advantages of Triisopropylsilyl (TIPS) Derivatization

The primary advantage of using this compound lies in the enhanced stability of the resulting TIPS-ether derivatives. This increased stability is attributed to the steric hindrance provided by the three bulky isopropyl groups surrounding the silicon atom, which protects the Si-O bond from cleavage.

Key benefits include:

-

Enhanced Stability: TIPS ethers exhibit superior stability towards acidic and basic conditions compared to TMS and TBS ethers.[4] This allows for more robust sample handling and workup procedures without significant loss of the derivative.

-

Reduced Matrix Effects: The high stability of TIPS derivatives can lead to cleaner chromatograms and reduced matrix interference during GC-MS analysis.[6]

-

Improved Chromatographic Properties: Derivatization increases the volatility and thermal stability of alcohols, leading to improved peak shape, resolution, and overall chromatographic performance.[1]

-

Distinct Mass Spectra: TIPS derivatives often produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation.

Quantitative Data Summary

The stability of different silyl ethers is a critical factor in choosing a derivatization reagent. The following table summarizes the relative stability of common silyl ethers under acidic and basic conditions.

| Silyl Ether | Relative Stability (Acidic Conditions) | Relative Stability (Basic Conditions) |

| Trimethylsilyl (TMS) | 1 | 1 |

| Triethylsilyl (TES) | 64 | 10-100 |

| tert-Butyldimethylsilyl (TBS) | 20,000 | 20,000 |

| Triisopropylsilyl (TIPS) | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl (TBDPS) | 5,000,000 | 20,000 |

Data adapted from Greene, T. W.; Wuts, P. G. M. Protective Groups In Organic Synthesis, 3rd ed. John Wiley & Sons: New York, 1991.[4]

Experimental Protocols

The following protocols are provided as a guideline and may require optimization for specific applications and analytes.

Protocol 1: General Derivatization of Primary and Secondary Alcohols

This protocol is adapted from methods for the silylation of alcohols using triisopropylsilyl chloride and a catalyst.[7] Given that this compound is a silyl amine, the reaction proceeds by the displacement of the dimethylamine group, which is less corrosive than the HCl produced when using a silyl chloride. A catalyst such as imidazole is still recommended to facilitate the reaction.

Materials:

-

This compound

-

Imidazole

-

Anhydrous solvent (e.g., Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Acetonitrile)

-

Alcohol sample

-

Heating block or water bath

-

Vortex mixer

-

GC-MS system

Procedure:

-

Sample Preparation: Ensure the alcohol sample is dry, as moisture will react with the silylating reagent. If the sample is in a solution, evaporate the solvent under a stream of dry nitrogen.

-

Reagent Preparation: In a dry vial, dissolve the alcohol sample in the chosen anhydrous solvent (e.g., 100 µL of DCM).

-

Derivatization Reaction:

-

Add this compound in a molar excess (e.g., 2-5 equivalents) to the alcohol sample.

-

Add a catalytic amount of imidazole (e.g., 0.1-0.2 equivalents).

-

Seal the vial tightly and vortex for 30 seconds.

-

-

Incubation: Heat the reaction mixture at 60-80°C for 1-2 hours. Reaction times and temperatures may need to be optimized depending on the steric hindrance of the alcohol.[2]

-

Reaction Quenching (Optional): If necessary, the reaction can be quenched by the addition of a small amount of a protic solvent like methanol.

-

Sample Analysis: After cooling to room temperature, the reaction mixture can be directly injected into the GC-MS system. Alternatively, a liquid-liquid extraction can be performed to remove excess reagents and byproducts.

GC-MS Parameters (Example)

-

Injector Temperature: 250-280°C

-

Oven Program:

-

Initial temperature: 80°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold: 5 minutes at 280°C

-

-

Carrier Gas: Helium at a constant flow of 1 mL/min

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Scan Range: m/z 50-650

Visualizations

Caption: Experimental workflow for the derivatization of alcohols.

Caption: Silylation reaction of an alcohol with this compound.

References

Application Notes and Protocols for Silylation with Triisopropylsilyl Chloride (TIPSCl)

Introduction

Silylation is a common and indispensable chemical reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. It involves the introduction of a silyl group, such as the triisopropylsilyl (TIPS) group, onto a reactive functional group, most commonly a hydroxyl or an amine. This process serves to protect these functional groups from unwanted reactions during subsequent synthetic steps. The TIPS group is a bulky and sterically hindered protecting group, which imparts high stability under a wide range of reaction conditions, yet it can be selectively removed when desired.

Triisopropylsilyl chloride (TIPSCl) is a widely utilized reagent for the introduction of the TIPS protecting group. Its reactivity and selectivity can be finely tuned by the choice of base and reaction conditions, making it a versatile tool for the protection of primary, secondary, and even some tertiary alcohols, as well as primary and secondary amines. These application notes provide a detailed guide for researchers, scientists, and drug development professionals on the effective use of TIPSCl for the silylation of various functional groups.

Key Applications in Drug Development:

-

Protection of Alcohols: Alcohols are ubiquitous in drug molecules and synthetic intermediates. Protection as TIPS ethers prevents their undesired oxidation, acylation, or participation in other reactions.

-

Protection of Amines: Primary and secondary amines can be protected as TIPS-amines, preventing their reaction as nucleophiles.

-

Enhanced Lipophilicity: The introduction of the bulky, non-polar TIPS group can increase the lipophilicity of a molecule, which can be advantageous for solubility in organic solvents and for purification by chromatography.

-

Stereochemical Control: The large steric bulk of the TIPS group can influence the stereochemical outcome of subsequent reactions by directing reagents to the less hindered face of the molecule.

Experimental Protocols

General Considerations:

-

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the hydrolysis of TIPSCl and the silylated products.

-

Anhydrous solvents are crucial for successful silylation reactions.

-

The choice of base is critical and depends on the substrate and the desired selectivity. Common bases include imidazole, triethylamine (Et3N), 2,6-lutidine, and 4-dimethylaminopyridine (DMAP).

Protocol 1: Silylation of a Primary Alcohol

This protocol describes a general procedure for the protection of a primary alcohol using TIPSCl and imidazole as a base.

Materials:

-

Primary alcohol (1.0 eq)

-

Triisopropylsilyl chloride (TIPSCl, 1.1 - 1.5 eq)

-

Imidazole (2.0 - 2.5 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

-